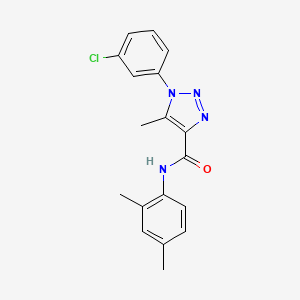
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, also known as CTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTM is a triazole-based compound that exhibits unique properties, which make it a valuable tool in studying various biological processes.
Mechanism Of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have neuroprotective properties, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its specificity for certain enzymes and biological processes. This makes it a valuable tool for studying these processes in vitro and in vivo. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its potential toxicity. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have cytotoxic effects on some cells, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide. One area of interest is in the development of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide analogs with improved properties, such as increased specificity or reduced toxicity. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may be useful in combination with other drugs for the treatment of cancer or other diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide involves the reaction of 3-chlorobenzonitrile with 2,4-dimethylphenylhydrazine to form 3-chloro-N-(2,4-dimethylphenyl)benzamide. This intermediate is then reacted with methyl isocyanate to yield 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide. The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is relatively straightforward and can be performed in a laboratory setting with standard equipment.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-7-8-16(12(2)9-11)20-18(24)17-13(3)23(22-21-17)15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMDHNWOZWHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2790926.png)
![3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2790927.png)
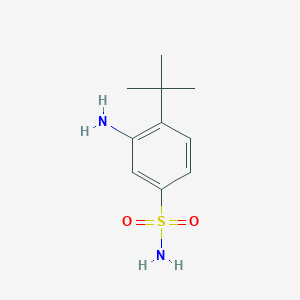
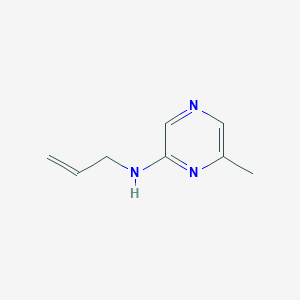
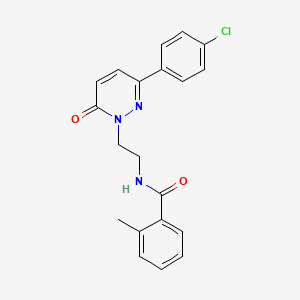
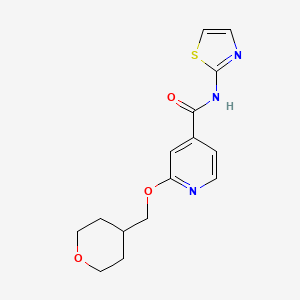
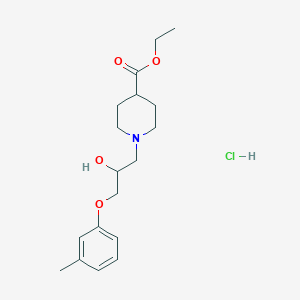
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
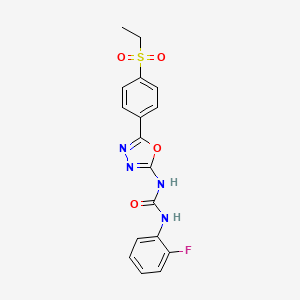
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)
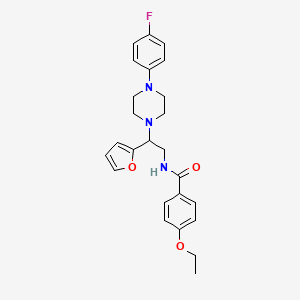
![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)